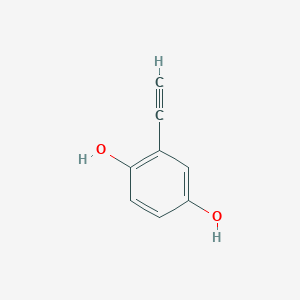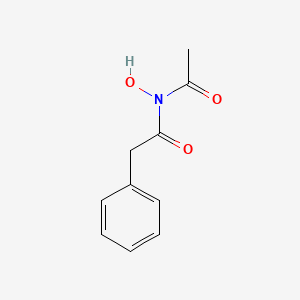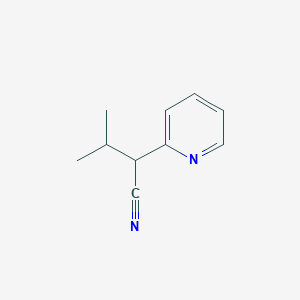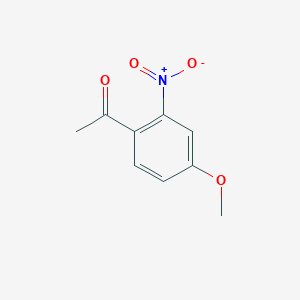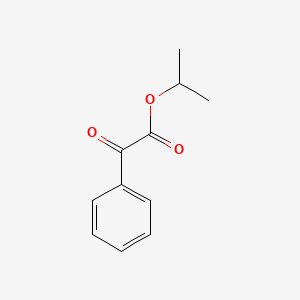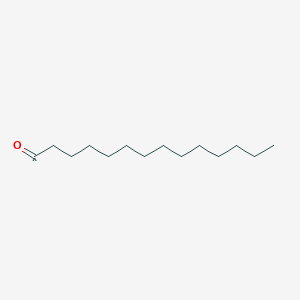![molecular formula C23H30N4O2 B1625860 1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone CAS No. 95182-50-6](/img/structure/B1625860.png)
1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone
Vue d'ensemble
Description
The compound “1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a methoxyphenyl group, which is a common substituent in organic chemistry .
Chemical Reactions Analysis
Again, without specific information, it’s hard to comment on the chemical reactions this compound might undergo. Piperazines can act as bidentate ligands in coordination chemistry, and the methoxyphenyl group might undergo reactions typical of aromatic ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazines are generally soluble in water and have a high boiling point due to their ability to form hydrogen bonds .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
95182-50-6 |
|---|---|
Formule moléculaire |
C23H30N4O2 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C23H30N4O2/c1-18(2)26-16-17-27(23(26)28)21-6-4-19(5-7-21)24-12-14-25(15-13-24)20-8-10-22(29-3)11-9-20/h4-11,18H,12-17H2,1-3H3 |
Clé InChI |
KMIIRMKLQKPOAL-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
SMILES canonique |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
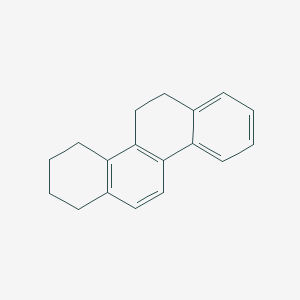
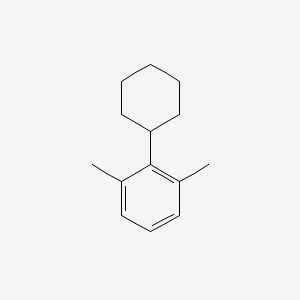
![7-Ethyl-2-methyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625780.png)
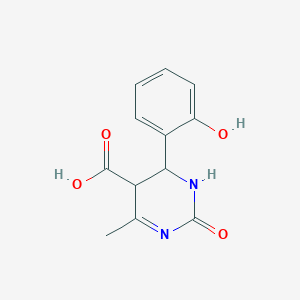

![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)
